3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid (3-CFBA) is a versatile fluorinated carboxylic acid that has been used in a variety of scientific research applications. It is a colorless, odorless crystalline solid, with a molecular weight of 227.12 g/mol and a melting point of 197-199°C. 3-CFBA is a valuable synthetic intermediate and is used in the synthesis of various fluorinated compounds, such as fluorinated polymers, surfactants, and pharmaceuticals.
Scientific Research Applications
3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for the detection of metal ions, as a photolabile protecting group for biological compounds, and as a fluorescent dye for the imaging of biological samples.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% is not well understood. However, it is believed that the fluorine atoms in the molecule interact with the active sites of enzymes, proteins, and other biological molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% are not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can bind to certain proteins and other biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% in laboratory experiments is its stability and low toxicity. It is also relatively inexpensive and can be easily synthesized. However, one limitation of using 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% is that it is not very soluble in water, so it may need to be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for research on 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95%, including exploring its potential uses in drug discovery, studying its mechanism of action in more detail, and investigating its potential applications in biotechnology. Additionally, further research could be conducted on the synthesis of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% and its use as a fluorescent probe for the detection of metal ions. Finally, further research could be conducted on the biochemical and physiological effects of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% and its potential toxicity.
Synthesis Methods
3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of nitrobenzene with 3-cyano-2-fluorophenyl bromide, the reaction of 3-cyano-2-fluorophenyl bromide with sodium benzoate, and the reaction of 3-cyano-2-fluorophenyl bromide with potassium benzoate. The Friedel-Crafts acylation of nitrobenzene with 3-cyano-2-fluorophenyl bromide is the most commonly used method for the synthesis of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95%.
properties
IUPAC Name |
3-(3-cyano-2-fluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-17)13(10)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPNZRCQFUJQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689834 |
Source
|
Record name | 3'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-11-0 |
Source
|
Record name | 3'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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